N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a furan-2-carbonyl group and a sulfonamide-linked phenylacetamide moiety.
Properties
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13(21)18-14-4-6-15(7-5-14)26(23,24)20-10-8-19(9-11-20)17(22)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJGASCIQWJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This is achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the furan ring.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride under acidic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the acetamide group.
Scientific Research Applications
Medicinal Chemistry
N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is being studied as a potential pharmacophore in drug design. It is particularly relevant for targeting specific receptors or enzymes involved in various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value of approximately 25 μM. This suggests its potential as an anticancer agent that could be developed into therapeutic applications.
Enzyme Inhibition Studies
The compound is utilized in biochemical assays to study enzyme inhibition. It interacts with specific molecular targets, leading to modulation of their activity, which is crucial for understanding disease mechanisms and developing new treatments.
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers found that treatment with the compound resulted in significant tumor size reduction in xenograft models compared to control groups. This illustrates its potential as an effective cancer therapeutic.
Case Study 2: Safety Profile Assessment
Toxicological evaluations conducted on animal models indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed, supporting its potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations :
- Unsubstituted Piperazine (Compound 37 in ): The absence of a piperazine substituent in this analog correlates with anti-hypernociceptive activity, suggesting that bulky groups (e.g., cycloheptyl in ) may hinder target engagement.
- Heterocyclic Substitutions : Pyrimidinyl and benzothiazolyl substituents () are often employed to enhance metabolic stability or binding specificity. The furan ring in the target compound may offer similar advantages due to its electron-rich aromatic system, though direct comparisons are lacking.
Analogs with Modified Acetamide or Sulfonamide Groups
Anti-Exudative Acetamide Derivatives
Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () exhibit anti-exudative activity comparable to diclofenac sodium. While the target compound lacks a triazole moiety, its sulfonamide bridge and furan substitution may contribute to similar anti-inflammatory pathways, albeit through distinct mechanisms .
Analgesic Sulfonamide-Acetamides
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35 in ) demonstrates analgesic efficacy surpassing paracetamol.
Biological Activity
N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C18H21N3O5S
- Molecular Weight : 391.44 g/mol
- IUPAC Name : this compound
The presence of the furan ring and piperazine moiety contributes to its unique pharmacological properties, enhancing its solubility and binding affinity to biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
- Receptor Binding : It may bind to various receptors, affecting signal transduction pathways critical for cellular functions.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF7 and U87 glioblastoma cells, with IC50 values indicating effective cytotoxicity .
2. Anticonvulsant Activity
Preliminary studies suggest that derivatives containing the piperazine ring have demonstrated anticonvulsant effects in animal models. The evaluation of these compounds in the maximal electroshock (MES) test revealed protective effects against seizures .
3. Antiparasitic Activity
Similar compounds have been evaluated for their antiparasitic properties, showing potential against Trypanosoma and Leishmania species. The selectivity index indicates a favorable profile for further development as antiparasitic agents .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
